molecular formula C7H10N2O2S2 B6171161 2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide CAS No. 2445784-64-3

2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide

Cat. No.: B6171161
CAS No.: 2445784-64-3
M. Wt: 218.3
InChI Key:
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Description

2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound with a molecular formula of C7H10N2O2S2 and a molecular weight of 218.3 g/mol This compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide typically involves the reaction of cyclopropylamine with 4-methylthiazole-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-methylthiazole-5-sulfonamide: Similar structure but with a chlorine atom instead of a cyclopropyl group.

    4-methyl-1,3-thiazole-5-sulfonamide: Lacks the cyclopropyl group.

    2-cyclopropylthiazole-5-sulfonamide: Lacks the methyl group.

Uniqueness

2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide is unique due to the presence of both the cyclopropyl and methyl groups, which can enhance its chemical reactivity and potential biological activity compared to its similar counterparts .

Properties

CAS No.

2445784-64-3

Molecular Formula

C7H10N2O2S2

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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